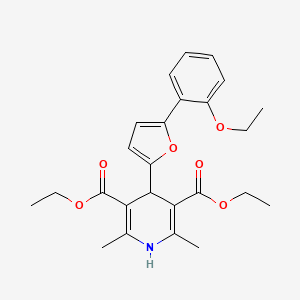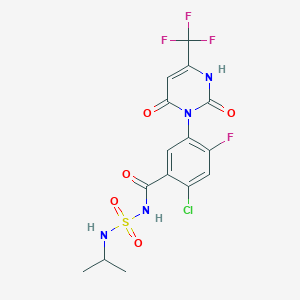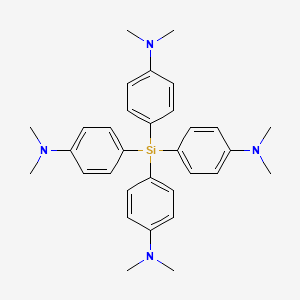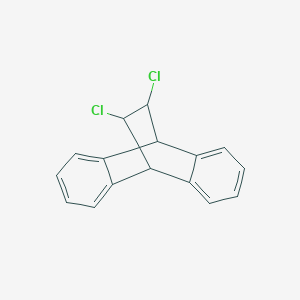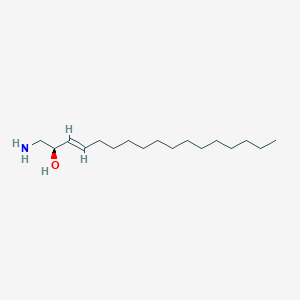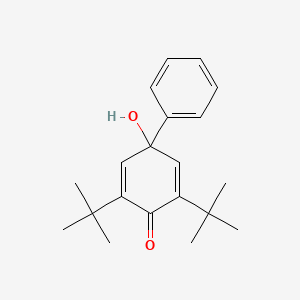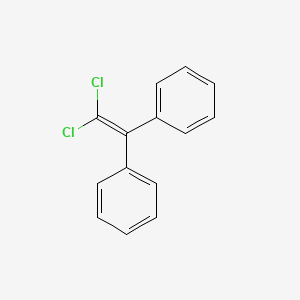
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a chloromethoxyphenyl and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methoxybenzaldehyde and 3-nitroaniline.
Condensation Reaction: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 3-nitroaniline in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine undergoes an amidation reaction with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(2-Chloro-3-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: can be compared with other amides and nitroaromatic compounds.
3-(2-Chloro-4-methoxyphenyl)-N-(3-nitrophenyl)-2-propenamide: Similar structure but with a different substitution pattern on the aromatic ring.
3-(2-Chloro-3-methoxyphenyl)-N-(4-nitrophenyl)-2-propenamide: Similar structure but with the nitro group on a different position of the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and nitro groups can make it a versatile intermediate for further chemical modifications.
属性
CAS 编号 |
853349-96-9 |
|---|---|
分子式 |
C16H13ClN2O4 |
分子量 |
332.74 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-14-7-2-4-11(16(14)17)8-9-15(20)18-12-5-3-6-13(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-8+ |
InChI 键 |
QANUOYNMLKTFPU-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


